1-Benzhydryl-5-fluoropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-5-fluoropyrimidine-2,4-dione is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of 1-Benzhydryl-5-fluoropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzhydryl chloride and 5-fluorouracil.
Reaction Conditions: Benzhydryl chloride is reacted with 5-fluorouracil in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Benzhydryl-5-fluoropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-5-fluoropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Biological Studies: The compound is used in studies involving nucleic acid interactions and enzyme inhibition.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-5-fluoropyrimidine-2,4-dione involves its interaction with nucleic acids and enzymes. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological targets. This interaction can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
1-Benzhydryl-5-fluoropyrimidine-2,4-dione can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase, leading to DNA synthesis inhibition.
Capecitabine: An oral prodrug of 5-fluorouracil used in cancer treatment.
Tegafur: Another prodrug of 5-fluorouracil with improved pharmacokinetic properties.
The uniqueness of this compound lies in its benzhydryl group, which can enhance its lipophilicity and potentially improve its bioavailability and target specificity .
Properties
CAS No. |
68321-45-9 |
---|---|
Molecular Formula |
C17H13FN2O2 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
1-benzhydryl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13FN2O2/c18-14-11-20(17(22)19-16(14)21)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,19,21,22) |
InChI Key |
XTAOOKSIHMFYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.